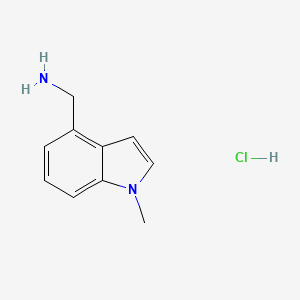

(1-Methylindol-4-yl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

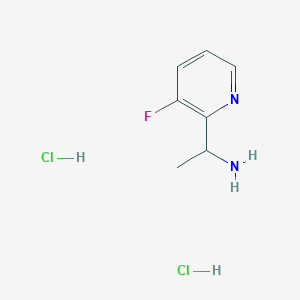

“(1-Methylindol-4-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2460749-85-1 . It has a molecular weight of 196.67 . The IUPAC name for this compound is 1H-indol-2-ylmethanamine hydrochloride . The InChI code for this compound is 1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H .

Molecular Structure Analysis

The molecular formula for this compound is C10H13ClN2 . The InChI key for this compound is OOENXMOJCVOPPC-UHFFFAOYSA-N . The canonical smiles representation for this compound is CN1C=CC2=C (C=CC=C21)CN.Cl .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.67 , and a complexity of 158 . It has 1 rotatable bond, 2 hydrogen bond donors, and 1 hydrogen bond acceptor .Scientific Research Applications

Material Synthesis and Characterization

One study focuses on the synthesis and characterization of compounds through condensation reactions, highlighting a methodological approach relevant to material science and organic chemistry. For example, Shimoga et al. (2018) described the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showcasing techniques like FT-IR, DSC, NMR, and mass spectrometry for compound characterization Shimoga, Shin, & Kim, 2018. This research exemplifies how similar compounds are synthesized and analyzed, providing a foundation for further exploration of “(1-Methylindol-4-yl)methanamine; hydrochloride” in material sciences.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, novel compounds are continually being designed, synthesized, and evaluated for therapeutic potential. A notable example is the work by Sniecikowska et al. (2019), who developed aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, demonstrating significant antidepressant-like activity Sniecikowska et al., 2019. Such studies underscore the potential of structurally related amines in developing new treatments for neurological disorders.

Antimicrobial Research

The synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety by Thomas et al. (2010) illustrates the application of related compounds in antimicrobial research. These derivatives were evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good activity against pathogenic strains Thomas, Adhikari, & Shetty, 2010. This highlights the broader context of how derivatives of “(1-Methylindol-4-yl)methanamine; hydrochloride” might be explored for antimicrobial properties.

Safety and Hazards

Future Directions

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “(1-Methylindol-4-yl)methanamine;hydrochloride” and other indole derivatives could be explored for new therapeutic possibilities .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that (1-Methylindol-4-yl)methanamine hydrochloride may interact with various targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (1-Methylindol-4-yl)methanamine hydrochloride may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

It has been suggested that this compound could be used to treat diseases caused by reduced activity of ampk

Properties

IUPAC Name |

(1-methylindol-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-6-5-9-8(7-11)3-2-4-10(9)12;/h2-6H,7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWWORKWVKUEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2477269.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(1,3-thiazol-2-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2477271.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)

![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)

![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)

![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)